7-[5-Fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flunoprost is a synthetic prostaglandin analogue initially developed by Bayer AG. It is classified as a small molecule drug with the molecular formula C22H29FO5 . Flunoprost has been investigated for its potential therapeutic applications in otorhinolaryngologic and respiratory diseases .
準備方法
The synthesis of Flunoprost involves several steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Flunoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include hydroxylated and fluorinated derivatives, which can exhibit different biological activities .
科学的研究の応用
In chemistry, it is used as a model compound to study the reactivity of prostaglandin analogues . In biology, Flunoprost has been investigated for its effects on platelet-activating factor-induced shock in mice . In medicine, it has been explored for its potential to prolong the survival of skin allografts in mice . Additionally, Flunoprost has been studied for its anti-inflammatory properties and its ability to modulate the release of arachidonic acid metabolites .
作用機序
Flunoprost exerts its effects by mimicking the biological actions of endogenous prostaglandins. It binds to specific prostaglandin receptors, leading to the activation of intracellular signaling pathways . This results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses . The molecular targets of Flunoprost include prostaglandin receptors and enzymes involved in the metabolism of arachidonic acid .
類似化合物との比較
Flunoprost is similar to other prostaglandin analogues such as iloprost, nalador, and nileprost . it exhibits unique properties that distinguish it from these compounds. For example, Flunoprost has been shown to increase the synthesis of thromboxane B2 and prostaglandin F2α, which are not observed with other analogues . Additionally, Flunoprost has a distinct chemical structure that contributes to its specific biological activities .
Similar Compounds:- Iloprost
- Nalador
- Nileprost
- U46619
特性
分子式 |
C22H29FO5 |
---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
7-[5-fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29FO5/c23-20-14-21(25)19(18(20)10-6-1-2-7-11-22(26)27)13-12-16(24)15-28-17-8-4-3-5-9-17/h1,3-6,8-9,12-13,16,18-21,24-25H,2,7,10-11,14-15H2,(H,26,27) |
InChIキー |
KDVWQPQZDKHFOC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。